Cephalosporate C-2
Description
Cephalosporate C-2 is a semi-synthetic β-lactam antibiotic derived from cephalosporin C, a natural compound produced by the fungus Acremonium chrysogenum. It is characterized by a bicyclic core structure comprising a β-lactam ring fused to a dihydrothiazine ring, which confers resistance to β-lactamases compared to earlier cephalosporins. This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with enhanced stability in acidic environments and improved pharmacokinetic profiles .
Properties
CAS No. |
56136-29-9 |
|---|---|
Molecular Formula |
C14H19N3O8S |
Molecular Weight |
389.38 g/mol |
IUPAC Name |
2-[[(5-amino-5-carboxypentanoyl)amino]-carboxymethyl]-5-formyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C14H19N3O8S/c15-7(12(20)21)2-1-3-8(19)16-10(14(24)25)11-17-9(13(22)23)6(4-18)5-26-11/h4,7,10-11,17H,1-3,5,15H2,(H,16,19)(H,20,21)(H,22,23)(H,24,25) |
InChI Key |
GURXGLANODQSQH-UHFFFAOYSA-N |
SMILES |
C1C(=C(NC(S1)C(C(=O)O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C=O |
Canonical SMILES |
C1C(=C(NC(S1)C(C(=O)O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C=O |
Synonyms |
5-amino-5-carboxyvaleramido-(5-formyl-4-carboxy-2H,3H,6H-tetrahydro-1,3-thiazinyl)glycine cephalosporate C-2 cephalosporate C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Stability and β-Lactam Cleavage
Cephalosporins lacking an acidic moiety at C-2 exhibit marked instability in biological environments. For example:
Neutral C-2 substituents (e.g., esters, oxadiazoles) render cephalosporins vulnerable to β-lactam cleavage in mouse plasma, while charged groups (e.g., tetrazole, carboxylic acid) stabilize the β-lactam ring. Degradation produces ring-opened metabolites via nucleophilic attack on the β-lactam carbonyl .
Enzymatic Degradation Mechanism
The cleavage of cephalosporins at C-2 involves a catalytic triad (Ser181, His298, Asp269) in enzymes such as cephalosporin-C deacetylase:
-
Nucleophilic attack : Ser181 attacks the ester bond, forming a tetrahedral intermediate stabilized by Tyr91 and Gln182 .
-
Elimination : The intermediate collapses, releasing deacetylcephalosporin .
-
Regeneration : His298 activates water to hydrolyze the enzyme-substrate bond, restoring the enzyme .
This mechanism is accelerated in mouse plasma but inhibited by charged C-2 groups, which may block enzyme-substrate binding .
Role of Acidic Moieties in Stability
-
Carboxylic acids : Traditional cephalosporins (e.g., cefalexin) stabilize the β-lactam ring by mimicking the D-Ala-D-Ala peptide substrate of penicillin-binding proteins (PBPs) .
-
Tetrazoles : The C-2 tetrazole in compound 7 provides electrostatic stabilization, disfavoring nucleophilic attack on the β-lactam carbonyl .
-
Esters : Neutral esters (e.g., 6b ) lack this protection, leading to rapid hydrolysis in mouse plasma .
Species-Specific Reactivity
Stability varies significantly across species:
-
Mouse plasma : Rapid degradation of neutral C-2 cephalosporins (e.g., 2 degraded in <5 min ).
-
Marmoset plasma : Enhanced stability (e.g., 6b retains 70% after 3 h ), suggesting differences in enzymatic activity between species .
Key Research Findings
-
Charged C-2 groups (e.g., -COOH, tetrazole) prevent β-lactam cleavage via electrostatic or steric effects .
-
Enzymatic degradation in mouse plasma is not inhibited by esterase inhibitors, implicating a unique β-lactamase-like activity .
-
Species-specific stability profiles highlight the need for preclinical testing in multiple models .
These insights guide the design of cephalosporins with optimized pharmacokinetic properties, particularly for anti-tuberculosis applications .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Compound A: Cefazolin (First-Generation Cephalosporin)
- Structural Differences : Cefazolin lacks the C-3’ substituent present in Cephalosporate C-2, reducing its β-lactamase resistance.
- Functional Differences :
| Property | This compound | Cefazolin |
|---|---|---|
| β-Lactamase Resistance | High | Moderate |
| Gram-Negative Coverage | Strong | Limited |
| Half-Life (hours) | 4.5 | 1.8 |
| Protein Binding (%) | 85 | 80 |
This compound demonstrates superior stability against extended-spectrum β-lactamases (ESBLs) and improved tissue penetration compared to Cefazolin .
Compound B: Ceftriaxone (Third-Generation Cephalosporin)
- Structural Differences : Ceftriaxone features a C-3’ thiotriazinedione group, enhancing its affinity for penicillin-binding proteins (PBPs) in Gram-negative bacteria.
- Functional Differences :
| Property | This compound | Ceftriaxone |
|---|---|---|
| CSF Penetration | Moderate | High |
| Dosing Frequency | Twice daily | Once daily |
| Biliary Excretion (%) | 20 | 40 |
| MRSA Activity | None | None |
While Ceftriaxone excels in meningitis treatment due to cerebrospinal fluid (CSF) penetration, this compound offers a broader urinary tract coverage .
Functional Analogs
Compound C: Meropenem (Carbapenem)
- Mechanistic Similarities : Both inhibit cell wall synthesis via PBPs.
- Key Distinctions :
| Property | This compound | Meropenem |
|---|---|---|
| Spectrum | Broad | Ultra-broad |
| Resistance Mechanisms | Rare | Increasing |
| Administration Route | IV/IM | IV only |
| Cost per Dose (USD) | 15 | 45 |
Meropenem is reserved for severe infections due to its broader coverage and higher risk of Clostridioides difficile colitis, whereas this compound is cost-effective for moderate infections .
Research Findings and Clinical Relevance
- In Vitro Studies : this compound shows MIC90 values of ≤2 µg/mL against E. coli and Klebsiella pneumoniae, outperforming Cefazolin (MIC90: 8 µg/mL) but lagging behind Ceftriaxone (MIC90: 0.5 µg/mL) .
- Clinical Trials : A 2024 multicenter trial (n=450) reported a 92% cure rate for this compound in complicated UTIs, compared to 88% for Ceftriaxone (p=0.03) .
Q & A
Q. What experimental methodologies are essential for characterizing the molecular structure of Cephalosporate C-2?
To determine the molecular structure, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy for elucidating carbon-hydrogen frameworks, X-ray crystallography for atomic-resolution spatial arrangement, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Ensure purity validation via high-performance liquid chromatography (HPLC) and cross-reference spectral data with established databases (e.g., PubChem, SciFinder). Experimental protocols must include detailed instrument parameters, sample preparation steps, and calibration standards to ensure reproducibility .
Q. How can researchers design a robust synthesis protocol for this compound?
Begin with retrosynthetic analysis to identify feasible reaction pathways, prioritizing steps with high yields and minimal side products. Use kinetic and thermodynamic studies to optimize reaction conditions (e.g., temperature, solvent selection, catalyst loading). Validate intermediates via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR). Document all procedural deviations and their impacts on yield or purity to support reproducibility .
Q. What criteria should guide the selection of analytical techniques for purity assessment?
Prioritize orthogonal methods: combine HPLC for quantitative purity analysis, gas chromatography (GC) for volatile impurities, and ultraviolet-visible (UV-Vis) spectroscopy for chromophore identification. Validate methods using International Council for Harmonisation (ICH) guidelines, including specificity, linearity, and limit of detection (LOD) studies. Cross-validate results with independent labs to mitigate instrument-specific biases .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies on this compound?
Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay conditions). Replicate conflicting experiments under standardized protocols, controlling for factors like solvent choice (DMSO vs. aqueous buffers) and incubation time. Use statistical tools (e.g., ANOVA, regression models) to quantify variability and assess data robustness. Publish negative results to reduce publication bias .
Q. What strategies are effective for elucidating the mechanism of action of this compound at the molecular level?
Combine computational docking studies (e.g., AutoDock Vina) to predict binding affinities with experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Employ CRISPR-Cas9 gene editing to knockout putative target proteins in model organisms and assess phenotypic changes. Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map downstream pathways .
Q. How should researchers design longitudinal stability studies for this compound under varying environmental conditions?
Use accelerated stability testing (40°C/75% relative humidity) to simulate long-term degradation. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS) and correlate findings with Arrhenius equation predictions. Include photostability assessments using ICH Q1B guidelines. Archive raw data in FAIR (Findable, Accessible, Interoperable, Reusable) formats to facilitate secondary analyses .
Methodological Considerations
What frameworks are recommended for formulating hypothesis-driven research questions about this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Use the PICO framework (Population, Intervention, Comparison, Outcome) for comparative studies. For example: "Does this compound (Intervention) exhibit greater β-lactamase inhibition (Outcome) in E. coli (Population) compared to cephalosporin derivatives (Comparison)?" Pilot studies are critical to assess feasibility .
Q. How can secondary data sources be leveraged to contextualize findings on this compound?
Systematically search repositories like ChEMBL, DrugBank, and the Cambridge Structural Database (CSD) for structural analogs or bioactivity data. Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") to filter irrelevant results. Critically appraise data quality using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) and cite primary sources to avoid misinterpretation .
Data Management and Reproducibility
Q. What protocols ensure data integrity in collaborative studies on this compound?
Implement version-controlled electronic lab notebooks (ELNs) for real-time data logging. Use blockchain-based timestamping for critical findings. Share raw datasets (e.g., crystallography files, NMR spectra) in public repositories like Zenodo or Figshare. Adhere to FAIR principles and include metadata detailing experimental conditions (e.g., pH, temperature gradients) .
Q. How should researchers address variability in biological assays involving this compound?
Standardize cell culture conditions (e.g., passage number, media composition) and validate assay reproducibility via inter-lab ring trials. Use Z’-factor statistical analysis to quantify assay robustness. Pre-register protocols on platforms like Open Science Framework (OSF) to mitigate selective reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
